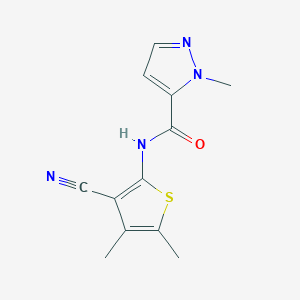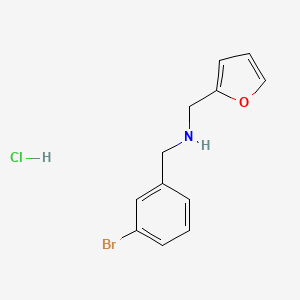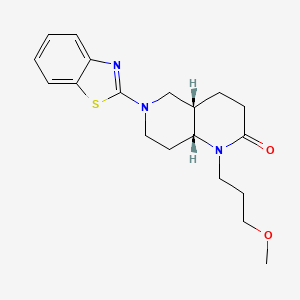
N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first developed by Pfizer for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. In
作用機序
N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide prevents the activation of downstream signaling pathways, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases. In clinical trials, it has been shown to improve joint function and reduce disease activity in patients with rheumatoid arthritis. However, N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide has also been associated with an increased risk of infections, as JAK enzymes are involved in the immune response.
実験室実験の利点と制限
N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide is a potent and selective inhibitor of JAK enzymes, making it a useful tool for studying the role of JAK signaling in various biological processes. However, its use in lab experiments is limited by its potential toxicity and off-target effects. In addition, N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide is a small molecule inhibitor, which may have limitations in terms of specificity and delivery to target tissues.
将来の方向性
There are several potential future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more selective JAK inhibitors, which may have fewer off-target effects and reduced toxicity. Another area of interest is the use of JAK inhibitors in combination with other therapies, such as biologics or immunomodulatory drugs, to improve treatment outcomes in autoimmune diseases. Finally, the role of JAK signaling in cancer and other diseases is an area of active research, and JAK inhibitors such as N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide may have potential therapeutic applications in these areas.
合成法
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid with 1-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of thionyl chloride and then ammonia. The resulting product is purified through recrystallization to obtain N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide in its final form.
科学的研究の応用
N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic use in autoimmune diseases. It has shown promising results in preclinical and clinical trials for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide has also been studied for its potential use in preventing organ transplant rejection.
特性
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-7-8(2)18-12(9(7)6-13)15-11(17)10-4-5-14-16(10)3/h4-5H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFJNVUTPQYUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=NN2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-{[6-(4-methylphenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5330212.png)
![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5330224.png)
![N-ethyl-2-[4-(2-furoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5330227.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydro-2H-pyran-3-ylmethyl)pyridin-2-amine](/img/structure/B5330231.png)
![3-({5-[1-(1,3-dihydro-2-benzofuran-5-yl)-1H-imidazol-2-yl]-2-furyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B5330232.png)
![ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate](/img/structure/B5330233.png)

![N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B5330253.png)
![ethyl 1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-piperidinecarboxylate](/img/structure/B5330260.png)
![ethyl 1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5330272.png)
![1-benzyl-N,5-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5330276.png)
![8-[(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5330295.png)
![9-[(5-methoxy-1H-indol-2-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5330301.png)